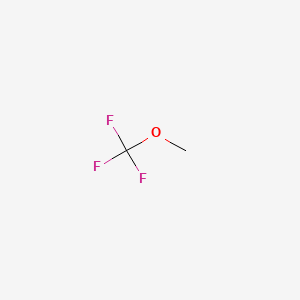

Trifluoromethyl methyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trifluoro(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O/c1-6-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHMNRMPVRXNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073903 | |

| Record name | Trifluoromethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-14-7 | |

| Record name | Methane, trifluoromethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trifluoromethyl Methyl Ether: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. Among the various fluorinated motifs, the trifluoromethoxy group (-OCF₃) has garnered significant attention for its unique electronic properties and profound impact on metabolic stability and bioavailability. This guide provides a comprehensive technical overview of a fundamental building block bearing this moiety: trifluoromethyl methyl ether (CF₃OCH₃). We will delve into its core properties, synthesis methodologies, and its strategic application in the design of next-generation therapeutics. For researchers and scientists in drug development, a thorough understanding of this simple yet powerful reagent is essential for unlocking its full potential in creating safer and more effective medicines.

Core Properties of this compound

This compound, also known as methyl trifluoromethyl ether or HFE-143m, is a volatile and flammable gas at standard conditions. Its fundamental properties are crucial for its handling, application in synthesis, and understanding its contribution to the overall characteristics of a larger molecule.

Identifier:

-

CAS Number: 421-14-7

Molecular & Physical Properties:

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃F₃O | |

| Molecular Weight | 100.04 g/mol | |

| Boiling Point | -24 °C | |

| Melting Point | -149 °C | |

| Density | 1.186 g/cm³ | |

| Vapor Pressure | 17500 mmHg at 25°C | |

| LogP | 1.15260 | |

| Refractive Index | 1.254 |

Safety Information:

This compound is classified as a flammable gas. Appropriate safety precautions, including working in a well-ventilated fume hood and eliminating ignition sources, are mandatory.

-

Hazard Codes: F (Flammable)

-

Risk Statements: R11 (Highly flammable)

-

Safety Statements: S3/7 (Keep container tightly closed in a cool place), S9 (Keep container in a well-ventilated place), S16 (Keep away from sources of ignition - No smoking), S33 (Take precautionary measures against static discharges)

Synthesis of Trifluoromethyl Ethers: Methodologies and Insights

The synthesis of aliphatic trifluoromethyl ethers like this compound can be challenging due to the properties of the trifluoromethoxy anion. However, several strategies have been developed to access this important class of compounds.

General Synthetic Strategies

The preparation of trifluoromethyl ethers can be broadly categorized into nucleophilic and electrophilic trifluoromethylation approaches.

-

Nucleophilic Trifluoromethoxylation: These methods involve the use of a nucleophilic "CF₃O⁻" source. A significant challenge is the instability of the trifluoromethoxide anion. Reagents like cesium trifluoromethoxide (CsOCF₃) can be used to displace leaving groups such as halides.

-

Electrophilic Trifluoromethylation: This approach utilizes reagents that deliver an electrophilic "CF₃⁺" equivalent to a nucleophilic oxygen. Hypervalent iodine reagents, such as Togni and Umemoto-type reagents, have become powerful tools for the direct trifluoromethylation of alcohols and phenols.

Representative Experimental Protocol: Synthesis of an Aliphatic Trifluoromethyl Ether

Objective: To synthesize an aliphatic trifluoromethyl ether from the corresponding alcohol using an electrophilic trifluoromethylating agent.

Materials:

-

Aliphatic alcohol (e.g., methanol)

-

Electrophilic trifluoromethylating reagent (e.g., a Togni or Umemoto reagent)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., pyridine, triethylamine, if required by the specific reagent)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for anhydrous reactions

Methodology:

-

Reaction Setup: Under an inert atmosphere, dissolve the aliphatic alcohol in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add the base (if required) to the solution. Subsequently, add the electrophilic trifluoromethylating reagent portion-wise at a controlled temperature (e.g., 0 °C or room temperature, depending on the reagent's reactivity).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aliphatic trifluoromethyl ether.

Caption: Experimental workflow for the synthesis of an aliphatic trifluoromethyl ether.

Spectroscopic Characterization

Definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While high-resolution spectra for this compound were not directly provided in the search results, data from closely related analogs can serve as a guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons. The chemical shift will be influenced by the electronegative trifluoromethoxy group. For instance, in 2-methoxy-3-(trifluoromethyl)pyridine, the methyl protons appear as a singlet at δ 4.03 ppm.

-

¹³C NMR: The carbon NMR will show two signals corresponding to the methyl carbon and the trifluoromethyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. For example, in methyl 4-(trifluoromethyl)benzoate, the trifluoromethyl carbon appears as a quartet at δ 123.8 ppm (J = 271 Hz).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is a sensitive indicator of the electronic environment. In various trifluoromethylated aromatic compounds, the ¹⁹F NMR chemical shift of the CF₃ group typically appears between -60 and -70 ppm (relative to CFCl₃).

Infrared (IR) Spectroscopy:

The IR spectrum of a trifluoromethyl ether will be dominated by strong C-F and C-O stretching vibrations. The C-F stretching bands are typically observed in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound would likely show the molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. The fragmentation of the trifluoromethyl group (loss of F or CF₃) would also be expected.

Applications in Drug Discovery and Development

The trifluoromethoxy group, and by extension trifluoromethyl ethers as building blocks, offers significant advantages in drug design, primarily through the modulation of physicochemical and pharmacokinetic properties.

Enhancing Metabolic Stability

A primary reason for incorporating a trifluoromethoxy group is to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile group, such as a methyl or methoxy group, with a trifluoromethoxy group can block common metabolic pathways like O-demethylation, leading to a longer drug half-life and improved bioavailability.

In Vitro Metabolic Stability Assay Protocol:

A common method to assess the metabolic stability of a compound is through an in vitro microsomal stability assay.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

-

Liver microsomes (human, rat, etc.)

-

Test compound and positive control

-

NADPH regenerating system

-

Phosphate buffer

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

LC-MS/MS system for analysis

Methodology:

-

Incubation: A solution of the test compound is incubated with liver microsomes and an NADPH regenerating system at 37 °C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a quenching solution.

-

Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Caption: Workflow for an in vitro metabolic stability assay.

Bioisosteric Replacement

The trifluoromethoxy group is often used as a bioisostere for other functional groups. Its steric and electronic properties can mimic those of other groups while offering improved metabolic stability. For example, it can be a bioisostere for a methoxy group, an ethyl group, or even a halogen like chlorine. This allows for the fine-tuning of a drug candidate's interaction with its biological target.

Modulation of Physicochemical Properties

The introduction of a trifluoromethoxy group can significantly alter a molecule's physicochemical properties:

-

Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its absorption and distribution. The Hansch parameter (π) for the OCF₃ group is approximately 1.04, indicating its significant contribution to lipophilicity.

-

Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and alter the electronic properties of aromatic rings. This can impact a drug's binding affinity to its target.

-

Conformational Effects: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor.

Conclusion

This compound is a valuable reagent and a precursor to the trifluoromethoxy group, a functionality of growing importance in drug discovery. Its unique combination of properties, including its impact on metabolic stability, lipophilicity, and electronic character, makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, properties, and strategic application is crucial for the successful design and development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As the demand for more robust and effective drugs continues to grow, the strategic use of trifluoromethyl ethers is poised to play an increasingly significant role in the future of medicine.

References

- Supporting Information for a relevant chemical synthesis publication. (Note: This is a placeholder for a specific reference that would contain the cited NMR data.

- Molecules. 2025, 30(15), 3009.

- Beilstein Journal of Organic Chemistry. 2008, 4, No. 19. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs.

- BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

- ChemicalBook. 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER(425-87-6) 1H NMR spectrum.

- RSC Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group.

- Current Topics in Medicinal Chemistry. 2014, 14(7), 941-51. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.

- ResearchGate. Structures and names of trifluromethyl group containing FDA-approved drugs.

- Guidechem. This compound 421-14-7 wiki.

- NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Guidechem. This compound 421-14-7.

- NIST WebBook. 2,2,2-Trifluoroethyl methyl ether.

- BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- Organic Syntheses. An Organic Syntheses Procedure.

- ResearchGate. (PDF)

- Chemical Communications (RSC Publishing). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group.

- BioIVT.

- The Journal of Organic Chemistry.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- NIH. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- PubMed.

- ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Wechem.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- SpectraBase. TRIFLUOROMETHYL-TRIFLUOROMETHANESULFONATE - Optional[19F NMR] - Chemical Shifts.

- ChemicalBook. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 13C NMR spectrum.

- Merck Millipore. Metabolic Stability Assays.

- How to Conduct an In Vitro Metabolic Stability Study.

- NIH.

- Chemistry LibreTexts.

- YouTube.

- HMDB. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental).

- ChemicalBook. This compound | 421-14-7.

- Organic Chemistry Portal. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols.

An In-Depth Technical Guide to Trifluoromethyl Methyl Ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular architectures has become a cornerstone of modern drug discovery and materials science. Among the myriad of fluorine-containing motifs, the trifluoromethoxy group (-OCF₃) imparts a unique and often highly desirable combination of properties. This guide provides a comprehensive technical overview of a fundamental building block in this chemical space: trifluoromethyl methyl ether (CF₃OCH₃). As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts, offering instead a synthesized understanding of the causality behind its properties and the practical considerations for its use in a research and development setting. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Molecular and Physicochemical Profile

This compound, also known as methyl trifluoromethyl ether or HFE-143a, is a volatile, non-flammable gas at standard conditions. Its core value in synthetic and medicinal chemistry stems from the profound electronic influence of the trifluoromethyl group on the adjacent ether linkage.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃F₃O | [1][2] |

| Molecular Weight | 100.04 g/mol | [1][2] |

| Boiling Point | -24 °C | [1][3] |

| Melting Point | -149 °C | [1][3] |

| Density | 1.186 g/cm³ (liquid) | [3] |

| Vapor Pressure | 17500 mmHg at 25°C | [3] |

| Refractive Index | 1.254 | [3] |

The low boiling point and high vapor pressure necessitate handling in a closed system or at low temperatures. Its density as a liquid is notably higher than many common organic solvents.

Spectroscopic Signature

Understanding the spectroscopic data of this compound is essential for its identification and characterization in reaction mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons. The chemical shift will be influenced by the electron-withdrawing trifluoromethoxy group.

-

¹³C NMR: The carbon NMR spectrum will display two signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, a characteristic feature with a large one-bond ¹⁹F-¹³C coupling constant of approximately 272 Hz.[4] The methyl carbon will appear as a quartet with a smaller coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for identifying trifluoromethyl-containing compounds. For this compound, a singlet is expected, with a chemical shift characteristic of the -OCF₃ group.[5] The precise chemical shift can be influenced by the solvent.[6]

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 100. Fragmentation patterns of ethers often involve cleavage of the C-O bond.[7] For this compound, the fragmentation is likely to involve the loss of a methyl radical (•CH₃) to form the [CF₃O]⁺ ion (m/z 85) or cleavage of the C-O bond to generate the CF₃⁺ cation (m/z 69), which is a common fragment for trifluoromethyl-containing compounds.[8]

-

Synthesis and Reactivity

The synthesis of aliphatic trifluoromethyl ethers like this compound has historically been challenging.[9] However, advances in fluorination chemistry have led to more accessible routes.

Synthetic Strategies

A plausible synthetic route could involve the reaction of a methyl-containing precursor with a reagent that can deliver the trifluoromethoxy group. For instance, the reaction of methyl chloroformate with a fluorinating agent like sulfur tetrafluoride (SF₄) has been used to prepare aryl trifluoromethyl ethers and could potentially be adapted for the synthesis of aliphatic analogs.[9]

Another approach involves the oxidative desulfurization-fluorination of dithiocarbonates, which has been shown to be effective for the synthesis of primary alkyl trifluoromethyl ethers.[9]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl group, which significantly influences the adjacent ether oxygen and methyl group.

-

Stability: The C-F bond is exceptionally strong, contributing to the high thermal and chemical stability of the trifluoromethyl group.[9] This stability is a key attribute for its use in demanding applications. Perfluoro(methyl vinyl ether), a related compound, is noted for its high thermal stability and resistance to oxidation.[10]

-

Reactions with Acids: Ethers can be cleaved by strong acids like HBr and HI.[11] The reaction typically proceeds via an Sₙ2 mechanism for primary and secondary alkyl groups, with the halide attacking the less sterically hindered carbon.[11] In the case of this compound, protonation of the ether oxygen would be followed by nucleophilic attack of the halide. The extreme electron-withdrawing effect of the CF₃ group would likely disfavor the formation of a carbocation at the trifluoromethyl-bearing carbon, suggesting an Sₙ2 pathway where the halide attacks the methyl group.

-

Reactions with Bases: Ethers are generally unreactive towards bases.[11] However, very strong bases can deprotonate the α-carbon of ethers.[7] For this compound, the acidity of the methyl protons is expected to be increased due to the inductive effect of the trifluoromethoxy group, potentially allowing for deprotonation with a sufficiently strong base.

-

Reactions with Organometallics: Grignard reagents are strong bases and nucleophiles.[12] Their reaction with ethers is generally limited, which is why ethers are common solvents for Grignard reactions. However, the increased acidity of the methyl protons in this compound could lead to an acid-base reaction with a Grignard reagent, generating the corresponding alkane from the Grignard reagent.

Applications in Drug Discovery and Development

The trifluoromethoxy group is of growing importance in pharmaceutical and agrochemical research.[9] Its unique properties can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.

The Role of the Trifluoromethoxy Group

-

Lipophilicity and Bioavailability: The trifluoromethoxy group is one of the most lipophilic functional groups.[13] This increased lipophilicity can enhance a molecule's ability to cross cell membranes, thereby improving its bioavailability.[9]

-

Metabolic Stability: The strong C-F bonds in the trifluoromethyl group confer high metabolic stability.[9] This resistance to metabolic degradation can increase the half-life of a drug, leading to a more favorable dosing regimen.

-

Electronic Effects and Binding Affinity: The trifluoromethoxy group is strongly electron-withdrawing. This can alter the electronic properties of a molecule, influencing its binding affinity to a biological target. The steric bulk of the trifluoromethoxy group can also play a role in receptor binding.

-

Conformational Control: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.[9]

Safety and Handling

This compound is a flammable gas and requires careful handling to ensure laboratory safety.[1]

Hazard Identification

-

Flammability: It is classified as a flammable gas.[1]

-

Pressure Hazard: It is supplied as a gas under pressure and may explode if heated.

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.

Conclusion

This compound is a valuable, albeit challenging, molecule in the repertoire of the modern chemist. Its unique physicochemical properties, driven by the potent electronic effects of the trifluoromethyl group, make it and its derivatives highly attractive for applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in a research and development setting. This guide has aimed to provide a comprehensive and authoritatively grounded overview to aid researchers in harnessing the potential of this important fluorinated building block.

References

-

New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

-

Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Chemical Communications (RSC Publishing). [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. The Royal Society of Chemistry. [Link]

-

Cas 1187-93-5,Trifluoromethyl trifluorovinyl ether. lookchem. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. The Royal Society of Chemistry. [Link]

-

Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]

-

October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Fluorine Notes. [Link]

-

This compound|421-14-7. LookChem. [Link]

-

CAS 1187-93-5 | Trifluoromethyl trifluorovinyl ether. Anbu Chem. [Link]

-

2 - Supporting Information. The Royal Society of Chemistry. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. NIH. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332). Human Metabolome Database. [Link]

-

3.2.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

-

ether cleavage with strong acids. YouTube. [Link]

-

Supporting Information Aryltrifluoromethylative Cyclization of Unactivated Alkenes by the Use of PhICF3Cl under Catalyst-Free Condition. The Royal Society of Chemistry. [Link]

-

In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. [Link]

-

Ether cleavage. Wikipedia. [Link]

-

18.3 Reactions of Ethers: Acidic Cleavage. OpenStax. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound|421-14-7|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. dovepress.com [dovepress.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 1187-93-5: Perfluoro(methyl vinyl ether) | CymitQuimica [cymitquimica.com]

- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to Trifluoromethyl Methyl Ether (CF₃OCH₃)

Abstract

Trifluoromethyl methyl ether (CF₃OCH₃), also known as HFE-143m, is a fluorinated ether that has garnered significant interest across various scientific disciplines. Its unique physicochemical properties, stemming from the strong electronegativity of the fluorine atoms, make it a valuable molecule in materials science, as a refrigerant, and increasingly, as a structural motif in medicinal chemistry. The trifluoromethoxy group (-OCF₃) it can generate is particularly important in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications for researchers, scientists, and drug development professionals.

Molecular Structure and Bonding: A Deeper Dive

The unique properties of this compound are a direct consequence of its electronic and geometric structure. The introduction of a trifluoromethyl group in place of a methyl group drastically alters the charge distribution and bond characteristics compared to its non-fluorinated analog, dimethyl ether (CH₃OCH₃).

Geometric Parameters and Conformational Analysis

The geometry of CF₃OCH₃ is characterized by a bent C-O-C linkage, typical of ethers. However, the bond lengths and angles are significantly influenced by the powerful inductive effect of the three fluorine atoms.

The C-F bonds are notably strong and short due to the high electronegativity of fluorine.[3] The C-O bond attached to the trifluoromethyl group is shorter and stronger compared to the C-O bond in dimethyl ether. This is a manifestation of the "anomeric effect," where electron density from the oxygen lone pairs can delocalize into the antibonding σ* orbitals of the C-F bonds.[1][4] This delocalization shortens the C-O bond and can lengthen the C-F bonds slightly.[1][4]

| Parameter | Value | Source |

| Bond Lengths (Å) | ||

| C-F | ~1.325 | [5] |

| C-O (CF₃ side) | ~1.353 | [5] |

| C-O (CH₃ side) | ~1.42 (estimated) | |

| C-H | ~1.09 (estimated) | |

| **Bond Angles (°) ** | ||

| F-C-F | ~109.5 | [6] |

| C-O-C | ~111 (estimated) | [5] |

| O-C-H | ~109.5 (estimated) | [7] |

Note: Precise experimental values for all parameters of isolated CF₃OCH₃ can be challenging to obtain and may vary based on the experimental or computational method.

The molecule preferentially adopts a staggered conformation to minimize steric hindrance between the methyl and trifluoromethyl groups.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the three equivalent protons of the methyl group.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. This technique is particularly sensitive and is a primary tool for monitoring reactions involving fluorinated compounds.[8]

-

¹³C NMR: Two distinct signals for the two carbon atoms, with the carbon of the trifluoromethyl group showing coupling to the attached fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. C-O stretching vibrations are also prominent.

Physicochemical Properties

The physical properties of this compound are a direct reflection of its molecular structure. It is a colorless, flammable gas at standard temperature and pressure.[9][10]

| Property | Value | Source |

| Molecular Formula | C₂H₃F₃O | [11][12] |

| Molecular Weight | 100.04 g/mol | [11][12] |

| Boiling Point | -24 °C | [9][11][13][14] |

| Melting Point | -149 °C | [9][11][13][14] |

| Density | 1.186 g/cm³ | [11][13] |

| Vapor Pressure | 17500 mmHg at 25°C | [11][13] |

Its low boiling point and high volatility are attributable to its relatively low molecular weight and weak intermolecular forces.

Synthesis and Reactivity

While aliphatic trifluoromethyl ethers like CF₃OCH₃ are valuable, their synthesis can be challenging compared to their aromatic counterparts.[1]

Synthetic Methodologies

Several synthetic routes have been developed, often involving specialized fluorinating agents.

-

From Carbonyl Fluoride: One method involves the reaction of carbonyl fluoride with a suitable methylating agent in the presence of a fluoride source. For instance, reacting carbonyl fluoride and dimethyl carbonate with cesium fluoride can produce methyl trifluoromethyl ether.[11]

-

From Trifluoromethoxides: The use of trifluoromethoxide sources, such as cesium trifluoromethoxide, reacting with a methylating agent like dimethyl sulfate, is another viable route.[11][13]

Experimental Protocol: Synthesis via Cesium Trifluoromethoxide

This protocol is a representative example and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cesium trifluoromethoxide (CsOCF₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous acetonitrile (CH₃CN)

-

Autoclave reactor

Procedure:

-

Reactor Preparation: A dry autoclave reactor is charged with cesium trifluoromethoxide under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Anhydrous acetonitrile is added to the reactor.

-

Reactant Addition: Dimethyl sulfate is carefully added to the stirred suspension at a controlled temperature (e.g., 20 °C).

-

Reaction: The autoclave is sealed and the reaction mixture is stirred at 20 °C for 24 hours.[11]

-

Work-up: After the reaction is complete, the reactor is carefully vented. The product, this compound, is a volatile gas and can be collected by condensation at low temperature (e.g., using a dry ice/acetone bath).

-

Purification and Characterization: The collected product can be purified by fractional distillation if necessary. The identity and purity of the product should be confirmed by ¹H and ¹⁹F NMR spectroscopy.

Chemical Reactivity

This compound is a relatively inert compound due to the strength of the C-F bonds.[3] However, it can participate in certain reactions, particularly those involving the cleavage of the C-O or C-H bonds under specific conditions. Its primary utility in synthesis is often as a precursor or building block for introducing the trifluoromethoxy group.

Applications in Research and Drug Development

The trifluoromethoxy (-OCF₃) group is of paramount importance in modern medicinal chemistry.[1][2] It is considered a "super methyl" group due to its similar size but vastly different electronic properties.

The Trifluoromethoxy Group in Drug Design

Incorporating a trifluoromethoxy group into a drug candidate can confer several advantageous properties:

-

Enhanced Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.[15][16]

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability.[1][2]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can significantly alter the pKa of nearby functional groups, which can in turn affect drug-receptor interactions.[16][17]

-

Improved Binding Affinity: The unique steric and electronic profile of the -OCF₃ group can lead to more favorable interactions with target proteins.[2]

This compound can serve as a source for the trifluoromethoxy group in certain synthetic transformations, although more reactive reagents are often employed for direct trifluoromethoxylation.

Computational Modeling

Computational chemistry plays a crucial role in understanding the structure, properties, and reactivity of molecules like this compound.[18][19] Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) can be used to:[18][20]

-

Predict accurate molecular geometries, including bond lengths and angles.[21]

-

Calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra.[22]

-

Determine electronic properties such as dipole moment and molecular orbital energies.

-

Model reaction pathways and transition states to understand reactivity.

These computational studies provide valuable insights that complement experimental findings.

Conclusion

This compound is a molecule with a unique and valuable set of properties derived from its fluorinated structure. While its direct applications are notable, its significance is amplified by its relationship to the trifluoromethoxy group, a key player in modern drug discovery. A thorough understanding of its molecular structure, bonding, and reactivity is essential for chemists and pharmaceutical scientists seeking to leverage the power of fluorine in the design of new materials and therapeutics. The continued development of synthetic methods for accessing aliphatic trifluoromethyl ethers will undoubtedly expand their utility and impact across the scientific landscape.

Visualizations

Figure 1: Ball-and-stick model of this compound.

Figure 2: Workflow for the synthesis of CF₃OCH₃.

References

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

-

Pan, Y., et al. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications, 54(83), 11779-11782. [Link]

-

LookChem. (n.d.). This compound|421-14-7. Retrieved from [Link]

- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(8), 967-994.

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoroethyl methyl ether. PubChem. Retrieved from [Link]

-

Anbu Chem. (n.d.). CAS 1187-93-5 | Trifluoromethyl trifluorovinyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (421-14-7). Retrieved from [Link]

- Mayr, H., et al. (2021). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 27(45), 11629-11641.

- Google Patents. (n.d.). EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

- Ferreira, I. G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 868.

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Trifluoromethyl ethers - Synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Retrieved from [Link]

- The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. (2025). PharmaBlock.

- Wang, Z., et al. (2016). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 138(29), 9343-9352.

- Sanford, M. S., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society, 133(20), 7818-7831.

-

National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Pathak, V. (2023). Computational Studies on Reaction Dynamics of Atmospheric Molecules. International Journal of Innovations in Science, Engineering And Management, 2(3), 150-155.

- Hermann, J., et al. (2024). Accurate Chemistry Collection: Coupled cluster atomization energies for broad chemical space. arXiv.

- Nunes, J. P. F., et al. (2021). A new computational methodology for the characterization of complex molecular environments using IR spectroscopy. Physical Chemistry Chemical Physics, 23(39), 22446-22457.

- EBSCO. (n.d.). Chemical bond angles and lengths. Research Starters.

- Hoffmann, R., et al. (1995). An Approach to Understanding Bond Length/Bond Angle Relationships. Journal of the American Chemical Society, 117(6), 1779-1788.

- Ruiz-Mirazo, K., et al. (2024). COMPUTATIONAL STUDIES OF PREBIOTIC CHEMISTRY AT THE AGE OF MACHINE LEARNING: FROM RECENT BREAKTHROUGHS TO FUTURE REVOLUTIONS. ChemRxiv.

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

ResearchGate. (n.d.). CF bond lengths (in Å) and charges on the C and F atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Retrieved from [Link]

-

YouTube. (2013, January 4). Structural Formulas and Bond Angles in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 6. Chemical bond angles and lengths | Research Starters | EBSCO Research [ebsco.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 421-14-7 [amp.chemicalbook.com]

- 10. Trifluoromethyl trifluorovinyl ether | 1187-93-5 [chemicalbook.com]

- 11. This compound|421-14-7|lookchem [lookchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 421-14-7 Cas No. | Methyl trifluoromethyl ether | Apollo [store.apolloscientific.co.uk]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. nbinno.com [nbinno.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. ijisem.com [ijisem.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Abstract [arxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. A new computational methodology for the characterization of complex molecular environments using IR spectroscopy: bridging the gap between experiments and computations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H and ¹⁹F NMR Spectroscopy of Trifluoromethyl Methyl Ether (CF₃OCH₃)

Introduction

Trifluoromethyl methyl ether (CF₃OCH₃), also known as methoxytrifluoromethane, is a fluorinated ether with growing significance in various scientific fields, including as a refrigerant, a solvent, and a building block in organic synthesis. Its unique physicochemical properties, imparted by the strongly electron-withdrawing trifluoromethyl group, make its structural elucidation and purity assessment critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecule's structure and electronic environment.

This in-depth technical guide provides a comprehensive analysis of the proton (¹H) and fluorine-19 (¹⁹F) NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of fluorine-containing compounds. The guide synthesizes theoretical principles with practical, field-proven insights into experimental design and data interpretation.

Part 1: The ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by a single resonance corresponding to the methyl (–CH₃) protons. The appearance and position of this signal are dictated by the electronic influence of the adjacent oxygen and the trifluoromethyl group.

Chemical Shift (δH)

The methyl protons of CF₃OCH₃ are deshielded due to the electronegativity of the adjacent oxygen atom. This deshielding effect shifts the resonance downfield compared to alkanes. However, the powerful electron-withdrawing nature of the CF₃ group, transmitted through the oxygen atom, further influences the electronic environment.

The chemical shift of the methyl protons is typically observed in the range of δ 3.5 - 4.0 ppm . The exact position is sensitive to the solvent used, a phenomenon attributable to varying intermolecular interactions.[1][2][3]

Spin-Spin Coupling: The Quartet Multiplicity

A defining feature of the ¹H NMR spectrum is the splitting of the methyl signal into a quartet . This multiplicity arises from scalar coupling (J-coupling) to the three equivalent fluorine nuclei of the CF₃ group. The coupling occurs over four bonds (H-C-O-C-F), and this through-space or through-bond interaction is denoted as ⁴JHF. The intensity ratio of the peaks in the quartet follows the expected 1:3:3:1 pattern. The typical magnitude of this coupling constant is approximately 1.1 Hz .

Part 2: The ¹⁹F NMR Spectrum of this compound

Fluorine-19 is a highly advantageous nucleus for NMR spectroscopy, possessing a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which makes it nearly as sensitive as ¹H NMR.[4] A key feature of ¹⁹F NMR is its vast chemical shift range, which minimizes signal overlap and enhances resolution.[4][5]

Chemical Shift (δF)

The chemical shift of the trifluoromethyl group in CF₃OCH₃ is influenced by the electron-donating character of the methoxy group (–OCH₃). This shielding effect results in an upfield shift compared to other trifluoromethyl-containing compounds. The ¹⁹F chemical shift is typically observed around δ -60 to -65 ppm relative to an external standard of trichlorofluoromethane (CFCl₃) at δ 0 ppm.[6]

Similar to the proton chemical shift, the ¹⁹F chemical shift is also influenced by the solvent environment.[7][8] Changes in solvent polarity can alter the electronic shielding around the fluorine nuclei, leading to observable shifts in the spectrum.[7][8]

Spin-Spin Coupling: The Quartet Multiplicity

Just as the protons are split by the fluorines, the three equivalent ¹⁹F nuclei are coupled to the three equivalent protons of the methyl group. This results in the ¹⁹F signal appearing as a quartet . The coupling constant, ⁴JFH, is reciprocal to ⁴JHF and therefore has the same magnitude of approximately 1.1 Hz .

Summary of NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | ~ 3.5 - 4.0 | Quartet | ⁴JHF ≈ 1.1 Hz |

| ¹⁹F | ~ -60 to -65 | Quartet | ⁴JFH ≈ 1.1 Hz |

Note: Chemical shifts are dependent on solvent, concentration, and temperature and should be referenced to an appropriate standard.[1]

Part 3: Experimental Protocol for High-Resolution NMR Data Acquisition

The acquisition of high-quality NMR data requires careful sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating system for obtaining reliable ¹H and ¹⁹F NMR spectra of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or C₆D₆) in a standard 5 mm NMR tube.[9] The choice of solvent can be used to resolve overlapping peaks or study solvent-solute interactions.

-

For ¹H NMR, add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to δ 0.00 ppm.[2]

-

For ¹⁹F NMR, an external standard such as CFCl₃ is commonly used.[6][10]

-

-

Instrumentation:

-

The experiments should be performed on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.[6]

-

Ensure the spectrometer is equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.

-

-

¹H NMR Data Acquisition:

-

Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 10-12 ppm centered around 5-6 ppm.

-

Acquisition Time: An acquisition time of 2-3 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Data Acquisition:

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency.

-

Pulse Sequence: A standard single-pulse experiment, often with ¹H decoupling ('zgfhigqn' on Bruker instruments), is used to simplify the spectrum to a singlet if desired, though observing the coupled quartet confirms the structure.[11]

-

Spectral Width: ¹⁹F spectra have a very wide chemical shift range.[12] For CF₃OCH₃, a spectral width of ~50 ppm centered at ~ -60 ppm is adequate. For unknown fluorinated compounds, a much larger spectral width may be necessary initially.[12]

-

Relaxation Delay: A longer relaxation delay (e.g., 10 seconds) may be beneficial for quantitative ¹⁹F NMR.[11]

-

Number of Scans: 16 to 32 scans are generally sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum to the internal (TMS for ¹H) or external (CFCl₃ for ¹⁹F) standard.

-

Integrate the signals to determine relative proton/fluorine ratios.

-

Visualization of Experimental Workflow

Caption: Standard workflow for NMR analysis of CF₃OCH₃.

Part 4: Causality and Field-Proven Insights

Why the Quartet? The Mechanism of ⁴JHF Coupling

The observation of a four-bond H-F coupling is a testament to the sensitivity of NMR. While typically J-coupling attenuates significantly with the number of bonds, ⁴JHF couplings in systems like CF₃OCH₃ are consistently observed. This is often attributed to a through-space coupling mechanism, where the interaction is mediated by the spatial proximity of the methyl protons and the fluorine atoms, facilitated by the molecule's conformational flexibility, in addition to the through-bond electronic effects.

The Importance of Solvent Choice

As demonstrated in studies of various trifluoromethyl tags, the ¹⁹F chemical shift is exquisitely sensitive to the local dielectric and magnetic shielding environment.[7][8] For CF₃OCH₃, changing from a non-polar solvent like C₆D₆ to a polar one like Acetone-d₆ can induce noticeable changes in both ¹H and ¹⁹F chemical shifts. This sensitivity can be exploited to:

-

Resolve Overlapping Signals: In more complex molecules containing the trifluoromethyl ether moiety, changing the solvent can shift resonances enough to resolve ambiguity.

-

Study Intermolecular Interactions: The magnitude of the solvent-induced shift can provide qualitative information about hydrogen bonding or other dipole-dipole interactions.

Trustworthiness of the Protocol: Self-Validation

The described experimental protocol contains an inherent self-validation check. The observation of a quartet in the ¹H spectrum with a coupling constant ⁴JHF, and a corresponding quartet in the ¹⁹F spectrum with an identical coupling constant ⁴JFH, provides a robust confirmation of the structural assignment. The reciprocal nature of J-coupling is a fundamental principle, and its verification in the data lends high confidence to the analysis.

Visualizing the Coupling Relationship

Caption: Scalar coupling (⁴JHF) in this compound.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a distinct and information-rich fingerprint for its unambiguous identification. The characteristic quartet patterns, arising from the four-bond H-F coupling, serve as a powerful diagnostic tool. By understanding the underlying principles of chemical shift and spin-spin coupling, and by employing robust experimental protocols, researchers can confidently characterize this and other fluorinated molecules, ensuring the integrity and quality of their work in research and development.

References

-

Ye, L., et al. (2017). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 68(1), 39-50. [Link]

-

Ye, L., et al. (2017). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. INIS-IAEA. [Link]

-

NMR Facility, UCSB Chem and Biochem. F19 detection. University of California, Santa Barbara. [Link]

-

Veshtag, T., et al. (2018). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PubMed Central. [Link]

-

Helo, T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(3), 748-756. [Link]

-

Salvi, N., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12696-12705. [Link]

-

Ye, L., et al. (2017). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]

-

Supporting Information. (n.d.). General information. ACS Publications. [Link]

-

Supporting Information. (2013). General Information. The Royal Society of Chemistry. [Link]

-

SpectraBase. (2024-2025). 4-(Trifluoromethyl)phenyl methanol, 2-methylbutyl ether. SpectraBase. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Galkin, A. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1335-1345. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332). HMDB. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

SpectraBase. (n.d.). METHOXYIMINODIFLUOROMETHANE. SpectraBase. [Link]

-

NIST. (n.d.). Methoxyflurane. NIST WebBook. [Link]

-

Krespan, C. G. (1964). Perfluoroalkyl Derivatives of Sulfur. IV. The Reaction of Thiocarbonyl Compounds with Bis(trifluoromethyl)disulfide. The Journal of Organic Chemistry, 29(7), 4298-4303. [Link]

-

Cheméo. (2025). 4-(Trifluoromethyl)phenyl methanol, ethyl ether. Cheméo. [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. F19 detection [nmr.chem.ucsb.edu]

The Definitive Guide to the GC-MS Analysis of Trifluoromethyl Methyl Ether (TFMME)

Abstract

Trifluoromethyl methyl ether (TFMME), a fluorinated ether with the chemical formula C₂H₃F₃O, presents unique analytical challenges due to its high volatility and distinct chemical properties.[1] This in-depth technical guide provides a comprehensive framework for the robust analysis of TFMME using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the foundational principles of sample handling, method development, and data interpretation, offering field-proven insights to empower researchers, scientists, and drug development professionals in achieving accurate and reproducible results. This document moves beyond a simple recitation of steps to explain the underlying causality of each methodological choice, ensuring a self-validating and scientifically sound analytical system.

Introduction: Understanding the Analyte

This compound (also known as Methyl trifluoromethyl ether) is a highly volatile organic compound with a boiling point of -24°C.[2] Its high vapor pressure necessitates specialized sampling techniques to prevent analyte loss and ensure accurate quantification. As a fluorinated compound, its behavior in both the gas chromatograph and the mass spectrometer requires careful consideration for optimal separation and detection.

Key Physicochemical Properties of TFMME

| Property | Value | Source |

| Molecular Formula | C₂H₃F₃O | [1] |

| Molecular Weight | 100.04 g/mol | [1] |

| Boiling Point | -24 °C | [2] |

| CAS Number | 421-14-7 | [1][2][3][4] |

Foundational Strategy: Sample Preparation for a Highly Volatile Analyte

The cornerstone of successful TFMME analysis lies in a meticulous sample preparation strategy that accounts for its extreme volatility. Direct liquid injection is often impractical and can lead to significant analyte loss and poor reproducibility. Therefore, headspace analysis is the recommended approach.

Headspace Sampling: The Method of Choice

Static headspace analysis provides a robust and automatable method for introducing TFMME into the GC-MS system.[5] This technique involves equilibrating the sample in a sealed vial at a controlled temperature, allowing the volatile TFMME to partition into the gas phase (headspace) above the sample matrix. An aliquot of this headspace is then injected into the GC.

Causality: By analyzing the vapor phase in equilibrium with the sample, we circumvent the challenges of handling a highly volatile liquid and minimize matrix effects. The choice between static and dynamic headspace depends on the required sensitivity. For most applications, static headspace offers a good balance of sensitivity and simplicity.

Step-by-Step Headspace Sample Preparation Protocol

-

Vial Selection: Use 20 mL glass headspace vials with PTFE-lined septa to prevent analyte loss and contamination.

-

Sample Introduction: Introduce a precise volume or weight of the sample matrix (e.g., liquid, solid) into the vial. For liquid samples, a consistent sample volume is crucial.

-

Solvent Considerations (if applicable): If dissolving a solid sample or diluting a liquid, select a high-purity, volatile organic solvent with a boiling point significantly different from TFMME to ensure chromatographic separation. Avoid aqueous solvents where possible.

-

Internal Standard: The use of a deuterated or ¹³C-labeled internal standard is highly recommended for accurate quantification. The internal standard should be added to the vial prior to sealing.

-

Vial Sealing: Immediately seal the vial with a crimper to ensure a gas-tight seal.

-

Equilibration: Place the sealed vial in the headspace autosampler's incubator. The equilibration temperature and time are critical parameters that must be optimized. A typical starting point would be 90°C for 45 minutes to ensure full recovery of less volatile compounds that may be present.[6][7]

-

Pressurization and Injection: The autosampler will then pressurize the vial with the carrier gas and inject a defined volume of the headspace into the GC inlet.

Gas Chromatographic Separation: Taming Volatility

The goal of the gas chromatographic method is to achieve a sharp, symmetrical peak for TFMME, well-resolved from the solvent front and any other volatile components in the sample.

GC Column Selection: The Key to Retention

For a highly volatile compound like TFMME, a column with a thicker stationary phase film is essential to increase retention and move the peak away from the void volume. A mid-polarity column is recommended to provide a unique selectivity for fluorinated compounds.

-

Recommended Phase: A trifluoropropylmethyl polysiloxane stationary phase (e.g., Rtx-200 or equivalent) is an excellent choice.[8] This phase offers unique selectivity for compounds with lone pair electrons, such as ethers and fluorinated molecules.[8]

-

Column Dimensions: A 60 m x 0.32 mm ID column with a 1.5 µm film thickness provides a good balance of retention, capacity, and efficiency for this type of analysis.[8]

Optimized GC Method Parameters

| Parameter | Recommended Setting | Justification |

| Inlet Temperature | 200 °C | Ensures rapid and complete vaporization of the injected headspace sample. |

| Inlet Mode | Splitless (for trace analysis) | Maximizes the transfer of analyte to the column for enhanced sensitivity. |

| Carrier Gas | Helium (99.999% purity) | Provides good efficiency and is compatible with mass spectrometry. |

| Flow Rate | 1.5 mL/min (Constant Flow) | An optimal flow rate for a 0.32 mm ID column to balance resolution and analysis time. |

| Oven Program | Initial: 35°C (hold for 5 min) | A sub-ambient or near-ambient starting temperature is crucial to trap the highly volatile TFMME at the head of the column. |

| Ramp 1: 10°C/min to 150°C | A controlled ramp to elute TFMME and other components. | |

| Ramp 2: 25°C/min to 250°C (hold for 2 min) | A faster ramp to elute any less volatile components and clean the column. |

Mass Spectrometric Detection: Unveiling the Molecular Identity

The mass spectrometer provides definitive identification and quantification of TFMME. Electron ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.

Predicted Electron Ionization Fragmentation of TFMME

While a publicly available, experimentally derived mass spectrum for TFMME is not readily accessible, we can predict its fragmentation based on the known fragmentation patterns of ethers and fluorinated compounds. The primary fragmentation pathway for ethers is alpha-cleavage, which is the cleavage of the bond adjacent to the oxygen atom.

Predicted Fragmentation Diagram:

Sources

- 1. Page loading... [guidechem.com]

- 2. 421-14-7 Cas No. | Methyl trifluoromethyl ether | Apollo [store.apolloscientific.co.uk]

- 3. 421-14-7 | this compound | Tetrahedron [thsci.com]

- 4. CAS 421-14-7 | 2107-3-24 | MDL MFCD01320773 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.uc.edu [journals.uc.edu]

- 8. restek.com [restek.com]

The Genesis of a Super-Substituent: A Technical History of Trifluoromethyl Methyl Ether

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl methyl ether (CF₃OCH₃), a seemingly simple molecule, represents a significant milestone in the history of organofluorine chemistry. Its journey from a laboratory curiosity to a valuable, albeit niche, chemical entity mirrors the broader evolution of fluorination technologies. Initially accessible only through harsh, classical methods, its synthesis has been refined over a century, reflecting the increasing demand for fluorinated motifs in advanced materials and life sciences. This guide provides a comprehensive technical overview of its discovery, the evolution of its synthesis from the pioneering work of Swarts to modern electrochemical and direct trifluoromethoxylation techniques, and its fundamental physicochemical properties. We will explore the causal relationships behind various synthetic strategies, offering field-proven insights for the practicing chemist.

Introduction: The Allure of the Trifluoromethyl Group

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF₃) group, in particular, has become a cornerstone of modern medicinal and agricultural chemistry. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can enhance a drug candidate's potency, bioavailability, and half-life.[1][2] The trifluoromethoxy (-OCF₃) group, an ether analog, offers a unique electronic profile. Unlike the electron-donating methoxy (-OCH₃) group, the -OCF₃ group is strongly electron-withdrawing and is considered one of the most lipophilic functional groups, making it a "super-substituent" for molecular design.[3] The study of the simplest aliphatic trifluoromethyl ether, CF₃OCH₃, provides a fundamental understanding of the synthesis and properties of this increasingly important functional group.

The Dawn of Organofluorine Chemistry: The Swarts Reaction and the First Synthesis

The story of this compound begins with the advent of practical organofluorine chemistry, a field single-handedly pioneered by the Belgian chemist Frédéric Swarts in the late 19th century.[4] Before Swarts, the extreme reactivity of elemental fluorine made controlled synthesis of organofluorine compounds nearly impossible.

Swarts's breakthrough, first reported in 1892, was the development of a halogen exchange (HALEX) reaction using inorganic fluorides.[5] He discovered that antimony trifluoride (SbF₃), often activated with a pentavalent antimony salt like SbCl₅, could efficiently replace chlorine or bromine atoms with fluorine, especially on carbons already bearing other halogens.[5][6] This method, now universally known as the Swarts reaction , was the first practical and relatively controlled method for creating C-F bonds and opened the door to a new world of chemical synthesis.[4][7]

-

Radical Chlorination: Starting with dimethyl ether (CH₃OCH₃), exhaustive free-radical chlorination would yield trichloromethyl methyl ether (CCl₃OCH₃).

-

Swarts Fluorination: The resulting trichloromethyl methyl ether is then treated with a Swarts reagent (e.g., SbF₃/SbCl₅) to exchange the three chlorine atoms for fluorine, yielding the final product, this compound.

This chlorination-fluorination sequence remains a fundamental concept in the synthesis of many trifluoromethyl ethers.[6][8]

Experimental Protocol: Classical Swarts Fluorination

The following is a representative protocol for the Swarts-type synthesis, based on the established principles of the reaction.

Step 1: Synthesis of Trichloromethyl Methyl Ether (CCl₃OCH₃)

-

Warning: This intermediate is highly reactive and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a reaction vessel equipped for photochemical reactions (e.g., a quartz flask with a UV lamp), charge dimethyl ether (CH₃OCH₃) dissolved in an inert solvent like carbon tetrachloride (CCl₄).

-

While irradiating with UV light, bubble chlorine gas (Cl₂) through the solution. The reaction is highly exothermic and should be cooled to maintain a controlled temperature.

-

Monitor the reaction progress by GC-MS or ¹H NMR until the disappearance of the starting material and intermediates.

-

Carefully remove the solvent and excess chlorine under reduced pressure to isolate the crude trichloromethyl methyl ether.

Step 2: Synthesis of this compound (CF₃OCH₃)

-

Warning: Antimony halides are toxic and corrosive. Hydrogen fluoride (HF) may be used in some variations and is extremely hazardous. This reaction should only be performed by trained personnel in a specialized chemical fume hood.

-

To a corrosion-resistant reactor (e.g., Hastelloy or Monel), add antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

-

Slowly add the crude trichloromethyl methyl ether (CCl₃OCH₃) to the reactor.

-

Heat the mixture gently to initiate the halogen exchange reaction. The reaction is often vigorous.

-

This compound, being a low-boiling gas (b.p. -24 °C), will evolve from the reaction mixture.

-

Pass the product gas through a series of traps to remove any unreacted starting materials, byproducts (like chlorofluoro-intermediates), and antimony salts. A final cold trap (e.g., liquid nitrogen) can be used to collect the purified CF₃OCH₃.

The Evolution of Synthetic Methodologies

While the Swarts reaction provided the initial entry, its harsh conditions, use of toxic reagents, and often moderate yields spurred the development of new synthetic routes over the 20th century.

Electrochemical Fluorination (The Simons Process)

A major leap in industrial fluorination came in the 1930s with the work of Joseph H. Simons, leading to the Simons Process .[7] This method of electrochemical fluorination (ECF) involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF).[4][7]

In this process, a nickel anode is used, and a potential of 5-6 V is applied.[7] The organic molecule is perfluorinated, meaning all C-H bonds are replaced by C-F bonds. For dimethyl ether, the overall reaction is:

CH₃OCH₃ + 7 HF → CF₃OCF₃ + 7 H₂

While this process is highly effective for producing perfluorinated compounds like perfluoromethyl methyl ether (CF₃OCF₃), it is not a direct route to CF₃OCH₃. However, it represents a cornerstone of industrial fluorochemical production and can be used to produce related fluorinated ethers.[9]

Diagram: Evolution of Synthetic Routes to Trifluoromethyl Ethers

Sources

- 1. Trifluoromethylation of Arylsilanes with (phen)CuCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. Swarts Reaction [drugfuture.com]

- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 7. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis and Characterization of Trifluoromethyl Methyl Ether (CF3OCH3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trifluoromethyl methyl ether (CF3OCH3), a key building block in modern medicinal and materials chemistry. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group paired with a methoxy moiety, make it a valuable synthon for introducing the trifluoromethoxy (-OCF3) group, which can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document delves into the practical synthesis, purification, and detailed spectroscopic characterization of this important compound, offering field-proven insights and robust protocols.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is increasingly recognized as a "super methyl" group in drug design. Unlike a simple methoxy group, which is electron-donating, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This profoundly alters the electronic and conformational properties of a molecule. This compound serves as a fundamental and accessible starting material for introducing this valuable functional group. Understanding its synthesis and characterization is therefore paramount for researchers aiming to leverage the unique benefits of trifluoromethoxylation in their work.

Synthesis of this compound: A Practical Approach

While several methods for the synthesis of trifluoromethyl ethers have been reported, a common and effective laboratory-scale approach involves the reaction of a suitable trifluoromethylating agent with a methylating agent. One such method is the reaction of carbonyl fluoride with dimethyl carbonate in the presence of a fluoride source like cesium fluoride. Another accessible route involves the reaction of cesium trifluoromethoxide with dimethyl sulfate.[1]

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful and safe synthesis.

-

Fluoride Source: Cesium fluoride is an effective fluoride source in the reaction between carbonyl fluoride and dimethyl carbonate, facilitating the formation of the trifluoromethoxide anion.

-

Reaction Vessel: Due to the gaseous nature of carbonyl fluoride and the potential for pressure buildup, a sealed, pressure-rated vessel such as an autoclave is essential for this reaction.[1]

-

Solvent: A polar aprotic solvent like acetonitrile is suitable for this reaction, as it can solubilize the cesium salts and facilitate the nucleophilic attack.[1]

-

Safety: Carbonyl fluoride is a toxic and reactive gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including eye protection and gloves, must be worn.

Experimental Protocol: Synthesis from Cesium Trifluoromethoxide and Dimethyl Sulfate

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Cesium trifluoromethoxide (CsOCF3)

-

Dimethyl sulfate ((CH3)2SO4)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

-

Magnetic stirrer and heating mantle

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add cesium trifluoromethoxide.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF to the flask via syringe.